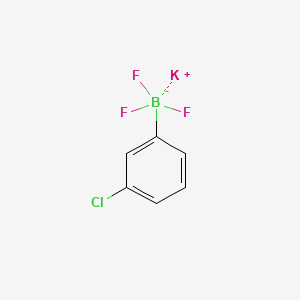

Potassium (3-chlorophenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (3-chlorophenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-chlorophenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCVRYGKNDLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635529 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411206-75-2 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Potassium (3-chlorophenyl)trifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (3-chlorophenyl)trifluoroborate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Potassium (3-chlorophenyl)trifluoroborate. This organoboron compound has emerged as a superior alternative to its corresponding boronic acid due to its enhanced stability towards air and moisture, making it an invaluable reagent in modern organic synthesis. The primary focus of this document is to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for its preparation and rigorous analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Furthermore, this guide discusses the compound's principal application as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, highlighting its significance in the construction of complex biaryl systems prevalent in pharmaceuticals and advanced materials.

Introduction

The Ascendancy of Organotrifluoroborates in Modern Synthesis

For decades, organoboronic acids have been workhorse reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent limitations, including instability towards air and moisture, and a propensity for protodeboronation and oxidative degradation.[1][2] The introduction of potassium organotrifluoroborate salts has provided a transformative solution to these challenges. These crystalline solids are typically stable indefinitely under atmospheric conditions, easy to handle, and exhibit predictable reactivity.[2][3][4] Their enhanced stability stems from the formation of a tetracoordinate boron "ate" complex, which protects the C-B bond from cleavage until activated under specific reaction conditions. This robustness has made them highly reliable and versatile building blocks in a multitude of chemical transformations.[3]

Profile of Potassium (3-chlorophenyl)trifluoroborate

Potassium (3-chlorophenyl)trifluoroborate, with the chemical formula C₆H₄BClF₃K, is a strategically important synthetic intermediate.[5][6] Its structure incorporates a phenyl ring substituted with a chlorine atom at the meta position. This halogen handle is not merely a passive substituent; it offers a secondary site for further functionalization through subsequent cross-coupling or nucleophilic substitution reactions. This dual-functionality makes it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of agrochemicals and pharmaceutical agents where biaryl moieties are common structural motifs.[7] The stability and well-defined reactivity of this trifluoroborate salt allow for its seamless integration into multi-step synthetic pathways.

Synthesis Methodology

Principle of Synthesis

The most direct and efficient synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[2] This reaction proceeds via the displacement of the hydroxyl groups on the boronic acid by fluoride ions, forming the stable trifluoroborate anion. The process is typically high-yielding and results in a crystalline product that can be easily purified by recrystallization.

Detailed Experimental Protocol

Objective: To synthesize Potassium (3-chlorophenyl)trifluoroborate from 3-chlorophenylboronic acid.

Reagents & Materials:

-

3-Chlorophenylboronic acid (1.0 eq)

-

Potassium hydrogen difluoride (KHF₂) (2.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenylboronic acid (1.0 eq) in methanol (approximately 4 mL per gram of boronic acid).

-

Addition of KHF₂: Prepare a solution of potassium hydrogen difluoride (2.5 eq) in a minimal amount of water (approximately 2 mL per gram of KHF₂). Add this aqueous solution to the stirred methanolic solution of the boronic acid at room temperature.

-

Precipitation: Almost immediately upon addition, a white precipitate of Potassium (3-chlorophenyl)trifluoroborate will begin to form. Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete reaction.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol:water (1:1), followed by cold methanol, and finally with diethyl ether to facilitate drying.

-

Drying: Dry the purified white crystalline solid under vacuum to a constant weight. The product can be stored in a desiccator at room temperature.

Workflow Visualization

Caption: Synthesis workflow for Potassium (3-chlorophenyl)trifluoroborate.

Causality and Optimization

-

Choice of KHF₂: Potassium hydrogen difluoride serves as an inexpensive and convenient source of fluoride ions.[2] Its use avoids the need for hazardous reagents like anhydrous hydrogen fluoride. Using a stoichiometric excess ensures the complete conversion of the boronic acid to the trifluoroborate salt.

-

Solvent System: The mixture of methanol and water is crucial. 3-Chlorophenylboronic acid is soluble in methanol, while KHF₂ is soluble in water, allowing for a homogeneous reaction mixture initially. The resulting potassium trifluoroborate salt is significantly less soluble in this mixed solvent system than the starting materials, leading to its precipitation and facilitating easy isolation.[8]

-

Washing Sequence: The washing steps are designed to remove unreacted starting materials and inorganic salts. The final wash with diethyl ether, a low-boiling point solvent, helps to displace residual methanol and water, significantly speeding up the drying process.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized Potassium (3-chlorophenyl)trifluoroborate, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Analysis typically involves ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.[8][9]

| Nucleus | Predicted Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | 7.2 - 7.6 | Multiplet (m) | Aromatic protons (Ar-H) |

| ¹³C NMR | ~145 | Broad singlet (br s) | C-B (ipso-carbon) |

| 125 - 135 | Singlets (s) | Aromatic carbons (Ar-C) | |

| ¹⁹F NMR | -135 to -145 | Broad quartet (br q) | BF₃ |

| ¹¹B NMR | 3.0 - 5.0 | Quartet (q) | JB-F ≈ 55-65 Hz |

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the typical downfield region.

-

¹³C NMR: The carbon atom directly attached to the boron (ipso-carbon) often appears as a very broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus, and may not always be observed.[10] The other aromatic carbons will give sharp signals.

-

¹⁹F NMR: A characteristic broad quartet is expected due to the coupling between the fluorine and boron nuclei.[8][11]

-

¹¹B NMR: This spectrum should show a quartet, which is a definitive indicator of the three equivalent fluorine atoms coupled to the boron atom.[8][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[12]

Expected Characteristic Absorption Bands:

-

3050-3100 cm⁻¹: Aromatic C-H stretching

-

1550-1600 cm⁻¹: Aromatic C=C stretching

-

1050-1150 cm⁻¹: Strong, broad B-F stretching (a hallmark of trifluoroborate salts)[2]

-

700-800 cm⁻¹: C-Cl stretching

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For anionic salts like potassium trifluoroborates, negative-ion electrospray ionization (ESI-) is the method of choice.[13][14]

-

Expected Ion: The analysis will detect the trifluoroborate anion, [(3-ClC₆H₄)BF₃]⁻.

-

Calculated Mass: The calculated monoisotopic mass for C₆H₄¹⁰B³⁵Cl¹⁹F₃⁻ is 178.0065.

-

Verification: The experimentally measured mass should be within 5 ppm of the calculated value to confirm the elemental formula.[13][15]

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Stability, Handling, and Applications

Stability and Storage

A key advantage of Potassium (3-chlorophenyl)trifluoroborate is its exceptional stability. Unlike many boronic acids, it is a non-hygroscopic, air-stable crystalline solid that can be stored for extended periods at room temperature without degradation.[16][17] For long-term storage, it is best kept in a tightly sealed container in a cool, dry place.[18]

Safety Precautions

While generally stable, standard laboratory safety practices should be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of Potassium (3-chlorophenyl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][20] It readily couples with a wide range of aryl and heteroaryl halides or triflates to form C-C bonds, yielding substituted biaryl compounds.

Representative Reaction Scheme: The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., RuPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system, often a mixture of an organic solvent and water.[4][16] The trifluoroborate is slowly hydrolyzed in situ to the active boronic acid species, which then enters the catalytic cycle.

Conclusion

Potassium (3-chlorophenyl)trifluoroborate stands out as a robust, reliable, and versatile reagent in the toolkit of the modern synthetic chemist. Its straightforward, high-yielding synthesis and exceptional stability address the primary drawbacks associated with traditional boronic acids. The rigorous characterization methods detailed in this guide—NMR, FTIR, and HRMS—provide a clear framework for verifying the identity and purity of this valuable compound. Its successful application in Suzuki-Miyaura cross-coupling reactions underscores its importance as a key building block for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

-

Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2267–2270*. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798*. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5129*. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7859-7868*. [Link]

-

da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878*. [Link]

-

Molander, G. A. (2009). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS–COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania ScholarlyCommons. [Link]

-

da Silva, F. de A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878*. [Link]

-

Omari, I., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(52), 13915-13920*. [Link]

-

Tellier, F., et al. (2016). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. Organic Letters, 18(15), 3646–3649*. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267-4292*. [Link]

-

Vedejs, E., & Clay, J. M. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405*. [Link]

-

Vedejs, E., & Clay, J. M. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5*. [Link]

-

MySkinRecipes. (n.d.). Potassium (3-chlorophenyl)trifluoroborate. MySkinRecipes. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-43*. [Link]

-

American Elements. (n.d.). Potassium (3-chlorophenyl)trifluoroborate. American Elements. [Link]

-

PubChem. (n.d.). Potassium(3-chlorophenyl)trifluoroborate. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Elia, M. D. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(22), 8364–8369*. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2010). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 87, 181-189*. [Link]

-

Vedejs, E., & Clay, J. M. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405*. [Link]

-

Molander, G. A., & Luciana, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424–8429*. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184-193*. [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Fritz Haber Institute. (n.d.). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Fritz Haber Institute. [Link]

-

Badu-Tawiah, A., & Cooks, R. G. (2010). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 21(10), 1709-1717*. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Potassium(3-chlorophenyl)trifluoroborate | C6H4BClF3K+2 | CID 175647639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium (3-chlorophenyl)trifluoroborate [myskinrecipes.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 17. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Potassium (3-chlorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the pursuit of robust, versatile, and environmentally benign reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the inherent limitations of their predecessors, such as boronic acids.[1][2] Unlike boronic acids, which can be prone to dehydration to form boroxines and susceptible to protodeboronation, organotrifluoroborates are typically crystalline, monomeric solids characterized by their exceptional stability to air and moisture.[3][4][5][6][7] This stability is not merely a matter of convenience; it translates to longer shelf-life, simplified handling, and enhanced functional group tolerance, allowing for their integration into complex, multi-step synthetic pathways.[2]

Potassium (3-chlorophenyl)trifluoroborate, the subject of this guide, is a key building block within this class. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][8] The presence of the chloro-substituent on the phenyl ring offers a strategic advantage, providing a secondary reactive handle for subsequent functionalization, thereby enabling the streamlined synthesis of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[8] This guide provides a comprehensive overview of its core physicochemical properties, characterization protocols, and stability profile, offering field-proven insights for its effective application.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This section details the known characteristics of Potassium (3-chlorophenyl)trifluoroborate.

Structural and Chemical Identifiers

-

IUPAC Name: potassium; (3-chlorophenyl)trifluoroboranuide[9]

-

Appearance: White to light yellow powder or crystalline solid.[9][12]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 411206-75-2 | [8][9][10] |

| Molecular Formula | C₆H₄BClF₃K | [8][9][10] |

| Molecular Weight | 218.45 g/mol | [9][10][11] |

| Appearance | White powder/crystal | [9][12] |

| Melting Point | 76-80°C or >300°C | [8][9][11] |

| Solubility | Poor solubility in many organic solvents; soluble in methanol, acetonitrile, water. | [13] |

| Storage | 2-8°C, dry, sealed, under inert atmosphere. | [8][11] |

Analysis of Discrepancies: The Melting Point Conundrum

A notable discrepancy exists in the reported melting point of this compound. Some suppliers report a range of 76-80°C[8][11], while others list it as >300°C[9]. This significant difference warrants careful consideration.

-

Causality: The lower range (76-80°C) may represent a true melting point, while the higher value (>300°C) could indicate the onset of thermal decomposition. Alternatively, variations in crystalline form (polymorphism) or the presence of impurities or solvates could account for the discrepancy.

-

Experimental Insight: It is critical for researchers to perform their own melting point determination on a new batch of the reagent. A sharp melting range would indicate high purity. A broad melting range or observation of decomposition (e.g., color change, gas evolution) should be noted. This self-validating step ensures the quality and suitability of the reagent for sensitive downstream applications.

Analytical Characterization Workflow

Unambiguous characterization is essential for ensuring the identity, purity, and integrity of the reagent. A multi-technique approach is recommended.

Diagram: Physicochemical Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of Potassium (3-chlorophenyl)trifluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The analysis should include multiple nuclei to confirm all aspects of the structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically ~7.0-7.6 ppm). The substitution pattern on the phenyl ring will lead to a complex splitting pattern for the four aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon directly bonded to the boron atom will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: This is crucial for confirming the trifluoroborate moiety. A single, often broad, signal is expected, typically in the range of -135 to -150 ppm (relative to CFCl₃).

-

¹¹B NMR: The boron NMR spectrum should show a signal characteristic of a tetracoordinate borate species, typically a quartet (due to coupling with fluorine) around 3 ppm (relative to BF₃·OEt₂).

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃OD.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire spectra for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei using a high-field NMR spectrometer. Ensure a sufficient number of scans are acquired, especially for the less sensitive ¹³C and ¹¹B nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of key functional groups.

-

Expected Absorptions:

-

B-F Vibrations: Strong, broad absorptions between 950-1200 cm⁻¹ are characteristic of the trifluoroborate group.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal typically found in the 700-800 cm⁻¹ range.

-

Protocol: FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Stability, Storage, and Handling

The enhanced stability of organotrifluoroborates is a primary driver for their adoption.[6]

-

Stability Profile: Potassium (3-chlorophenyl)trifluoroborate is an air- and moisture-stable crystalline solid that can be stored for extended periods without significant degradation.[3][4][7] This contrasts sharply with many boronic acids, which require more stringent handling conditions.

-

Recommended Storage: For long-term integrity, the compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[8][11]

-

Handling and Safety:

-

The compound is classified as an irritant, causing skin and serious eye irritation.[9][14] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

-

Spill & Disposal: Spills should be collected without generating dust. Disposal must be carried out in accordance with local and national regulations, typically via a licensed waste disposal company.[15]

-

Application Insight: The Role in Suzuki-Miyaura Cross-Coupling

The primary application of Potassium (3-chlorophenyl)trifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] Its stability allows it to be used in a wide array of solvent systems and tolerate functional groups that might be incompatible with more reactive organometallics.[2][16]

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Role of the organotrifluoroborate in the transmetalation step of the Suzuki-Miyaura cycle.

-

Mechanism of Action: The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst. The organotrifluoroborate, Ar'-BF₃K, does not directly transmetalate. It is believed to be in equilibrium with a more reactive tricoordinate borane or boronic acid species under the basic reaction conditions, which then undergoes transmetalation with the Ar-Pd(II)-X complex. The cycle is completed by reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[1] The use of a base like cesium carbonate (Cs₂CO₃) is crucial for facilitating this process.[6]

Conclusion

Potassium (3-chlorophenyl)trifluoroborate is a robust and highly valuable reagent for synthetic chemists. Its exceptional stability, coupled with its strategic utility in C-C bond formation, makes it an indispensable tool in drug discovery and materials science. While discrepancies in reported physical data like the melting point exist, they underscore the importance of in-house validation. By following the comprehensive characterization workflow and handling guidelines presented in this guide, researchers can confidently and effectively leverage the unique advantages of this powerful building block to advance their synthetic endeavors.

References

-

American Elements. (n.d.). Potassium (3-chlorophenyl)trifluoroborate. Retrieved from [Link][9]

-

MySkinRecipes. (n.d.). Potassium (3-chlorophenyl)trifluoroborate. Retrieved from [Link][8]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 821-831.[3]

-

Chemdad. (n.d.). POTASSIUM (3-CHLOROPHENYL)TRIFLUOROBORATE. Retrieved from [Link][11]

-

Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of chemical research, 40(4), 275-286.[1]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.[4]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates. Organic letters, 3(3), 393-396.[17]

-

Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423.[5]

-

Stefani, H. A., et al. (2011). Tetrabutylammonium (4-fluorophenyl)trifluoroborate. Organic Syntheses, 88, 20.[13]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 821-831.[6]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 821-831.[7]

-

PubChem. (n.d.). Potassium (3-Bromophenyl)trifluoroborate. Retrieved from [Link][14]

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potassium (3-chlorophenyl)trifluoroborate [myskinrecipes.com]

- 9. americanelements.com [americanelements.com]

- 10. POTASSIUM (3-CHLOROPHENYL)TRIFLUOROBORATE | 411206-75-2 [m.chemicalbook.com]

- 11. POTASSIUM (3-CHLOROPHENYL)TRIFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Potassium (4-Chlorophenyl)trifluoroborate | CymitQuimica [cymitquimica.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Potassium (3-Bromophenyl)trifluoroborate | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of Potassium (3-chlorophenyl)trifluoroborate: From Crystal Growth to Supramolecular Analysis

Abstract

Potassium organotrifluoroborates are a cornerstone of modern synthetic chemistry, valued for their stability and versatile reactivity in cross-coupling reactions.[1][2] Beyond their synthetic utility, the solid-state structure of these compounds dictates their physical properties and ultimately their performance in various applications, including pharmaceuticals.[3][4] This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow for determining the three-dimensional atomic arrangement of Potassium (3-chlorophenyl)trifluoroborate. We will explore the causal reasoning behind key experimental decisions, from the rational selection of crystallization techniques to the rigorous process of structure solution, refinement, and validation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to not only understand a crystal structure report but to critically evaluate the methodology and interpret its implications for molecular design and material properties.

The Significance of Crystalline Architecture

The precise arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a material's properties.[5] For a pharmaceutical ingredient, seemingly subtle changes in crystal packing—a phenomenon known as polymorphism—can profoundly impact critical attributes like solubility, dissolution rate, stability, and bioavailability.[3][4] Therefore, elucidating the definitive solid-state structure of Potassium (3-chlorophenyl)trifluoroborate is not merely an academic exercise; it provides a foundational blueprint for predicting its behavior, optimizing its formulation, and ensuring its efficacy and safety in drug development contexts. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for this purpose, offering an unambiguous determination of molecular structure, including bond lengths, angles, and the subtle intermolecular interactions that govern the crystal's overall architecture.[6][7]

Experimental Design: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is designed to ensure the integrity and quality of the final model. The success of a crystallographic experiment is critically dependent on the quality of the single crystal itself.

Step 1: Cultivating the Perfect Crystal

The prerequisite for any SC-XRD analysis is a high-quality single crystal, typically 0.1-0.3 mm in size, free of significant defects.[8] The process of growing such crystals is often more art than science, requiring patience and systematic exploration of conditions.

Rationale for Method Selection: The goal is to allow molecules to transition from the disordered state of a solution to a highly ordered, crystalline lattice in a slow, controlled manner. Rapid precipitation or "crashing out" traps solvent and impurities, leading to a poorly diffracting, polycrystalline, or amorphous solid.[9]

Core Protocol: Slow Evaporation

-

Solvent Screening: Select a solvent or solvent system in which the compound has moderate solubility. For Potassium (3-chlorophenyl)trifluoroborate, a polar solvent like isopropanol or an acetone/water mixture is a logical starting point.

-

Preparation of a Saturated Solution: Gently warm the solvent to dissolve the compound until a saturated or near-saturated solution is achieved.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring: Observe the vial over several days to weeks for the formation of clear, well-defined crystals with sharp edges.

Step 2: Data Acquisition with Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.[10] This pattern contains the fundamental information about the crystal's internal structure.

Rationale for Experimental Conditions:

-

Low Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream of nitrogen gas.[10] This is critical as it minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and a more precise determination of atomic positions and bond lengths.

-

Monochromatic X-rays: A specific wavelength of X-ray (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used to simplify the diffraction geometry and adhere to the principles of Bragg's Law.[10]

Core Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in the nitrogen stream.

-

Instrument Centering: The crystal is mounted on the diffractometer's goniometer head and precisely centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice.[8]

-

Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of thousands of diffracted spots on a detector (e.g., a CCD or pixel array detector).[7][10]

-

Data Integration and Scaling: The raw image files are processed to integrate the intensity of each reflection and apply corrections for experimental factors, yielding a file of reflection data (an .hkl file).

From Diffraction Data to Molecular Structure

The collected data file does not directly reveal the structure. It represents the reciprocal space of the crystal lattice, and a critical "phase problem" must be solved to translate it into a three-dimensional electron density map.[8]

Caption: The workflow from crystal growth to a validated structural model.

Structure Solution and Refinement

Modern crystallographic software has streamlined the process of solving and refining a crystal structure. The SHELX suite of programs, often used within a graphical user interface like Olex2, is the industry standard.[11][12][13]

Core Protocol: Structure Solution and Refinement using Olex2/SHELX

-

Space Group Determination: The software analyzes the symmetry and systematic absences in the reflection data to determine the crystal's space group.[7]

-

Initial Solution: A structure solution program (e.g., SHELXT) uses direct methods to solve the phase problem and generate an initial, rough model of the electron density.[10][12] This often reveals the positions of the heaviest atoms (Cl, K).

-

Model Building: The crystallographer identifies atoms within the electron density map and builds a chemically sensible molecular model.

-

Iterative Refinement: The model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL).[7] This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The quality of this agreement is monitored by the R1 value, which should ideally be below 5% for a well-refined structure.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Finalization: The refinement is complete when all atoms have been located, the model is chemically reasonable, and the R-value has converged to a minimum.

Trustworthiness: The Self-Validating System

A solved structure is not considered complete until it has been rigorously validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that scrutinizes the Crystallographic Information File (CIF) for errors, inconsistencies, and unusual features.[14][15][16]

The checkCIF report generates a series of ALERTS that must be addressed.[17] These can range from simple formatting issues to more serious problems like missed symmetry or a chemically unreasonable geometry. This validation step is a mandatory part of the peer-review process for publication and ensures the integrity and reliability of the structural data deposited in repositories like the Cambridge Structural Database (CSD).[15][18][19]

Structural Analysis of Potassium (3-chlorophenyl)trifluoroborate

The final, validated CIF file provides a wealth of information. The following data is presented as a realistic, illustrative example of what would be expected for this compound.

Crystal Data and Molecular Geometry

The primary result of the analysis is the precise measurement of the molecule's geometry and the overall crystal parameters.

| Parameter | Illustrative Value |

| Empirical Formula | C₆H₄BClF₃K |

| Formula Weight | 218.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.812(1) |

| b (Å) | 15.453(3) |

| c (Å) | 9.227(2) |

| β (°) | 98.54(1) |

| Volume (ų) | 819.1(3) |

| Z (molecules/cell) | 4 |

| R1 [I > 2σ(I)] | 0.035 |

| wR2 (all data) | 0.089 |

| Goodness-of-Fit | 1.05 |

Table 1: Representative crystal data and structure refinement details.

| Bond / Angle | Length (Å) / Angle (°) | Significance |

| B-C(1) | 1.615(2) | Typical B-C single bond length in an aryltrifluoroborate. |

| B-F(1) | 1.389(2) | Reflects the strong, partially double-bond character due to fluorine's electronegativity. |

| B-F(2) | 1.395(2) | |

| B-F(3) | 1.401(2) | |

| C(3)-Cl | 1.742(2) | Standard C-Cl bond length on an aromatic ring. |

| C(1)-B-F(avg) | 109.5(1) | Confirms the expected tetrahedral geometry around the boron atom. |

Table 2: Selected key bond lengths and angles.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystallography reveals how molecules pack together, driven by a network of non-covalent interactions.[20][21] Understanding this supramolecular assembly is critical for predicting a crystal's mechanical and physical properties.[3]

For Potassium (3-chlorophenyl)trifluoroborate, the key interactions are:

-

Ionic Interactions: The primary force is the electrostatic attraction between the potassium cations (K⁺) and the trifluoroborate anions ([C₆H₄ClBF₃]⁻). Each potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions, creating a robust, charge-balanced network.

-

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like fluorine or the π-system of an adjacent phenyl ring.

-

π-π Stacking: The aromatic phenyl rings can stack on top of each other in an offset fashion, contributing to the overall stability of the crystal lattice through dispersive forces.[3]

Caption: Key interactions governing the crystal packing.

Conclusion and Outlook

The crystal structure analysis of Potassium (3-chlorophenyl)trifluoroborate provides an unambiguous map of its atomic and molecular arrangement. This detailed structural knowledge, obtained through a rigorous and self-validating experimental workflow, is indispensable. It confirms the molecular identity and geometry and, more importantly, reveals the complex network of intermolecular forces that dictate the material's solid-state properties. For drug development professionals, this information is critical for polymorphism screening, formulation design, and understanding structure-property relationships that can influence a drug candidate's ultimate success. The principles and protocols outlined in this guide serve as a robust framework for the structural elucidation of any new crystalline material.

References

- EBSCO (n.d.). Determining crystal structures. Research Starters.

-

Wikipedia (2023). Cambridge Structural Database. Available at: [Link]

-

Physical Sciences Data science Service (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

-

UMass Dartmouth Library (n.d.). Cambridge Structural Database. Available at: [Link]

-

MIT Information Systems & Technology (n.d.). Cambridge Structural Database. Available at: [Link]

- BenchChem (2025). Single crystal X-ray diffraction of organometallic compounds.

-

Wikipedia (2024). X-ray crystallography. Available at: [Link]

-

Mathematical Crystallography Class Notes (n.d.). Crystal Structure Determination & Refinement. Available at: [Link]

-

International Union of Crystallography (IUCr) (n.d.). Crystallographic Information Framework. Available at: [Link]

- Glusker, J. P., Mitchell, L., & Rossi, M. (2010).

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.

-

re3data.org (2025). Cambridge Structural Database. Available at: [Link]

-

International Union of Crystallography (IUCr) (2011). Publication standards for crystal structures. Available at: [Link]

- Spek, A. L. (2009). Structure validation in chemical crystallography. Utrecht University Research Portal.

-

International Council for Science (n.d.). International Union of Crystallography (IUCr). Available at: [Link]

-

Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available at: [Link]

-

Chemistry LibreTexts (2023). X-ray Crystallography. Available at: [Link]

-

Spek, A. L. (n.d.). PLATON/VALIDATION. Available at: [Link]

-

Wikipedia (2023). International Union of Crystallography. Available at: [Link]

- Smith, A. et al. (2025). Pharmaceutical Co-Crystals in Drug Development.

-

Otterbein University (n.d.). Crystallographic Facilities @ Otterbein. Available at: [Link]

- Leonowicz, M. E. (1976). Single Crystal X-ray Diffraction Studies on Two Organometallic Compounds Containing Metal-metal Bonds. Cornell University.

-

National Centre for X-Ray Diffractometry (n.d.). NCXRD. Available at: [Link]

- IMSERC (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- Grebneva, E. A. et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(16), 4970.

-

OlexSys (n.d.). Compatibility with Other Software. Available at: [Link]

-

International Union of Crystallography (IUCr) (n.d.). Standards for structural and crystallization communications - estimation of resolution limits. Available at: [Link]

-

ChemSrc (n.d.). potassium 3-chloro-phenyltrifluoroborate. Available at: [Link]

- ChemSrc (n.d.). potassium 3-(chloromethyl)

- ACS Omega (2020).

- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

- Reddit (2015). What X-ray crystallography modelling software do you use and why?. r/chemistry.

- Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals, 15(8), 983.

-

Rowdy Chemist Jr. (2021). Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube. Available at: [Link]

- Allen, F. H. et al. (2025). Which intermolecular interactions have a significant influence on crystal packing?.

-

Creative Biostructure (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

- MySkinRecipes (n.d.). Potassium (3-chlorophenyl)

-

American Elements (n.d.). Potassium (3-chlorophenyl)trifluoroborate. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of alkyltrifluoroborates. Available at: [Link]

Sources

- 1. Potassium (3-chlorophenyl)trifluoroborate [myskinrecipes.com]

- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 12. Compatibility with Other Software | OlexSys [olexsys.org]

- 13. reddit.com [reddit.com]

- 14. iucr.org [iucr.org]

- 15. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. researchgate.net [researchgate.net]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. iucr.org [iucr.org]

- 20. mdpi.com [mdpi.com]

- 21. repository.ias.ac.in [repository.ias.ac.in]

Spectroscopic data of Potassium (3-chlorophenyl)trifluoroborate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (3-chlorophenyl)trifluoroborate

Introduction

Potassium (3-chlorophenyl)trifluoroborate, a member of the highly versatile class of organotrifluoroborate salts, has emerged as a crucial reagent in modern organic synthesis.[1][2] These compounds are air- and moisture-stable, crystalline solids, offering significant advantages over their boronic acid counterparts, which can be prone to dehydration to form boroxines and protodeboronation.[3][4] The primary application of Potassium (3-chlorophenyl)trifluoroborate lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for constructing complex molecules, particularly in pharmaceutical and agrochemical research.[3][5][6]

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Potassium (3-chlorophenyl)trifluoroborate: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's structure. Potassium (3-chlorophenyl)trifluoroborate consists of a potassium cation (K⁺) and a (3-chlorophenyl)trifluoroborate anion ([3-ClC₆H₄BF₃]⁻). The anion features a tetrahedral boron atom bonded to three fluorine atoms and one carbon atom of the 3-chlorophenyl group.

Caption: Structure of Potassium (3-chlorophenyl)trifluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For organotrifluoroborates, multinuclear NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B are essential for complete characterization.[7]

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent and reference standard is critical for acquiring high-quality NMR data for potassium organotrifluoroborates. These salts exhibit poor solubility in nonpolar organic solvents like chloroform.[3] Therefore, polar aprotic solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) are preferred to ensure sufficient concentration for analysis.[7][8] For referencing, the residual solvent peak of DMSO-d₆ serves as a reliable internal standard for ¹H (δ 2.50 ppm) and ¹³C (δ 39.5 ppm) spectra.[7] However, for heteronuclei like ¹¹B and ¹⁹F, external referencing (e.g., BF₃·OEt₂ for ¹¹B and CF₃COOH for ¹⁹F) is standard practice to ensure consistency and comparability of chemical shifts across different experiments and instruments.[7][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of Potassium (3-chlorophenyl)trifluoroborate in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a multi-nuclear FT-NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

¹H NMR Acquisition: Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlet peaks for all unique carbon atoms. A larger number of scans is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a standard direct observation pulse sequence. Reference the spectrum externally to a known fluorine standard.

-

¹¹B NMR Acquisition: Use a boron-specific probe or a broadband probe. A modified pulse sequence may be necessary to improve resolution and observe coupling constants due to the quadrupolar nature of the ¹¹B nucleus.[7][8]

Caption: Experimental workflow for NMR spectroscopic analysis.

Data Interpretation and Summary

The following table summarizes the expected NMR data for Potassium (3-chlorophenyl)trifluoroborate based on established data for analogous aryltrifluoroborates.[7][8]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 7.2 | m | 4H, Aromatic protons (Ar-H) |

| ¹³C | ~160 - 120 | s | 5 signals for Ar-C |

| Not Observed / Very Broad | - | 1 signal for C-B | |

| ¹⁹F | -135 to -145 | br s | 3F, -BF₃ |

| ¹¹B | 3.0 to 6.0 | q (quartet) | 1B, -BF₃ |

-

¹H NMR: The four protons on the aromatic ring are chemically non-equivalent and will appear as a complex multiplet in the aromatic region (typically 7.2-7.5 ppm).

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the boron (C-B) is often significantly broadened due to quadrupolar relaxation of the ¹¹B nucleus and may not be observed.[8]

-

¹⁹F NMR: The three fluorine atoms are equivalent and will give rise to a single, often broad, signal. The chemical shifts for aryltrifluoroborates typically fall in the range of -129 to -141 ppm.[8]

-

¹¹B NMR: The ¹¹B nucleus (spin I=3/2) couples to the three equivalent ¹⁹F nuclei (spin I=1/2), resulting in a 1:3:3:1 quartet, a characteristic signature of the -BF₃ group.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups within a molecule. For Potassium (3-chlorophenyl)trifluoroborate, it is particularly useful for confirming the presence of the aromatic ring and the strong B-F bonds.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[9] It requires minimal sample preparation—a small amount of the crystalline powder is simply placed in contact with the ATR crystal (e.g., diamond or germanium). This is a significant advantage over traditional methods like KBr pellets, which are more labor-intensive and susceptible to atmospheric moisture. The resulting spectrum provides a clear "fingerprint" of the compound's vibrational modes.[10][11]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Setup: Perform a background scan on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid Potassium (3-chlorophenyl)trifluoroborate powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction if necessary.

Caption: Experimental workflow for ATR-FTIR analysis.

Data Interpretation and Summary

The IR spectrum provides a distinct fingerprint for Potassium (3-chlorophenyl)trifluoroborate. The key absorption bands are summarized below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1200 - 950 | B-F Stretch | Trifluoroborate (-BF₃) |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

The most diagnostic signals are the very strong and characteristic B-F stretching vibrations.[1][3] The presence of these bands, along with the aromatic C=C and C-H stretches, provides strong evidence for the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Expertise & Experience: Causality Behind Experimental Choices

As an ionic salt, Potassium (3-chlorophenyl)trifluoroborate is ideally suited for analysis by Electrospray Ionization (ESI).[12] This soft ionization technique allows the intact anion, [(3-ClC₆H₄)BF₃]⁻, to be transferred into the gas phase for detection. Operating in the negative ion mode is essential to observe this anionic species. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition with a high degree of confidence (typically within 5 ppm error).[12] Characterizing low-mass polar compounds can be challenging, but ESI-MS is well-suited for this task.[5][12]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in negative ion ESI mode (-ESI).

-

Mass Analysis: Scan a relevant m/z range (e.g., 50-500 amu) to detect the molecular anion. For HRMS, use an appropriate internal reference standard for mass calibration.[12]

Caption: Experimental workflow for ESI-MS analysis.

Data Interpretation and Summary

The primary goal of the MS analysis is to confirm the mass of the (3-chlorophenyl)trifluoroborate anion.

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| Molecular Anion | [C₆H₄³⁵ClBF₃]⁻ | 196.0007 |

The mass spectrum is expected to be relatively simple, dominated by the peak corresponding to the molecular anion. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observed in a high-resolution spectrum, providing further structural confirmation. Fragmentation is generally minimal with ESI, but potential logical losses could include neutral BF₃.[13][14]

Conclusion

The spectroscopic characterization of Potassium (3-chlorophenyl)trifluoroborate is a self-validating process when NMR, IR, and MS techniques are used in concert. ¹H and ¹³C NMR confirm the structure of the chlorophenyl backbone, while ¹¹B and ¹⁹F NMR provide unequivocal evidence of the trifluoroborate group. IR spectroscopy offers a rapid confirmation of the key functional groups, especially the strong B-F bonds. Finally, high-resolution mass spectrometry validates the elemental composition by providing an accurate mass for the molecular anion. Together, these techniques provide a comprehensive and trustworthy dataset essential for researchers, scientists, and drug development professionals who rely on the structural integrity of this important synthetic building block.

References

- Title: High accuracy mass spectrometry of potassium organotrifluoroborates - ACS Fall 2025 Source: American Chemical Society URL

- Source: PubMed Central (PMC)

- Title: 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates Source: ResearchGate URL

- Source: PubMed Central (PMC)

- Title: Cluster ions derived from sodium and potassium tetrafluoroborate and their collision induced dissociation in an ion trap mass spectrometer Source: PubMed - National Institutes of Health URL

- Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: ACS Publications - Chemical Reviews URL

- Title: Potassium (3-chlorophenyl)

- Title: Organic Syntheses Procedure - Preparation of Tetrabutylammonium(4-Fluorophenyl)

- Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: National Institutes of Health (NIH)

- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Unknown URL

- Source: National Institutes of Health (NIH)

- Source: PubMed - National Institutes of Health (NIH)

- Title: ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals Source: SpringerLink URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 6. Potassium (3-chlorophenyl)trifluoroborate [myskinrecipes.com]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Fourier transform IR spectroscopy to analyze biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cluster ions derived from sodium and potassium tetrafluoroborate and their collision induced dissociation in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. whitman.edu [whitman.edu]

Thermal stability and decomposition of Potassium (3-chlorophenyl)trifluoroborate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Potassium (3-chlorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (3-chlorophenyl)trifluoroborate is a key reagent in modern synthetic chemistry, valued for its role as a stable and versatile precursor in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] Its utility in the synthesis of complex biaryl structures makes it particularly relevant to pharmaceutical and agrochemical research.[1] A thorough understanding of its thermal properties is paramount for ensuring its integrity during storage, handling, and use in chemical reactions, which can often be conducted at elevated temperatures. This guide provides a detailed examination of the thermal stability and decomposition profile of Potassium (3-chlorophenyl)trifluoroborate, offering field-proven insights and experimental protocols for its characterization.

The Foundation of Stability: The Organotrifluoroborate Structure

Potassium organotrifluoroborates (K[R-BF₃]) have emerged as superior alternatives to their boronic acid and boronate ester counterparts primarily due to their exceptional stability.[2][3][4] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation, diminishing their reactivity and shelf-life.[3] In contrast, the tetracoordinate, anionic boron center in organotrifluoroborates provides a robust, crystalline structure that is remarkably stable to both air and moisture.[5][6][7][8] This inherent stability allows for indefinite storage at room temperature without special precautions, a significant advantage in both academic and industrial settings.[2][6]

The stability of Potassium (3-chlorophenyl)trifluoroborate stems from the strong boron-fluorine bonds and the formation of a stable salt with the potassium cation. This structure protects the reactive carbon-boron bond from premature degradation.

Caption: Structure of Potassium (3-chlorophenyl)trifluoroborate.

Thermal Profile: Melting Point and Onset of Decomposition

The thermal stability of a compound is defined by its ability to resist chemical change upon heating. For Potassium (3-chlorophenyl)trifluoroborate, this involves two key events: melting and decomposition.

-

Melting Point (Tₘ): This is the temperature at which the crystalline solid transitions into a liquid. It is an intrinsic physical property.

-

Decomposition Temperature (Tₔ): This is the temperature at which the molecule begins to break down into smaller, simpler products. This is often an onset temperature rather than a sharp point.

While the broader class of potassium organotrifluoroborates is known for high thermal stability—for instance, potassium trifluoromethyltrifluoroborate is stable up to 300 °C[5][9]—specific values for substituted aryl variants can differ. Data for Potassium (3-chlorophenyl)trifluoroborate indicates a melting point in the range of 76-80 °C.[10] This relatively low melting point compared to other organotrifluoroborates suggests that decomposition may begin at temperatures not significantly higher than this value. It is critical for researchers to recognize that exceeding the melting point may initiate decomposition, affecting reaction yields and purity.

Plausible Thermal Decomposition Pathway

While specific high-temperature decomposition studies on this exact molecule are not widely published, a chemically logical pathway can be proposed. The process likely initiates with the cleavage of the weakest bonds. The primary decomposition products are expected to arise from the fragmentation of the trifluoroborate group and the aromatic ring.

Caption: Plausible thermal decomposition pathway.

Hazardous decomposition byproducts could include volatile and corrosive gases like boron trifluoride (BF₃) and hydrogen fluoride (HF) if moisture is present.[11]

Experimental Workflow for Thermal Analysis

To precisely determine the thermal properties of Potassium (3-chlorophenyl)trifluoroborate, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

Caption: Experimental workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is ideal for identifying the temperature at which decomposition (mass loss) begins.

Objective: To determine the onset temperature of decomposition.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of Potassium (3-chlorophenyl)trifluoroborate into a clean TGA crucible (alumina is suitable).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This is a critical step to prevent oxidative decomposition, which would not be representative of the compound's intrinsic thermal stability.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined from the point of significant mass loss on the resulting curve.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] It is used to detect thermal events such as melting, crystallization, and decomposition.[12][15]

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHբ), and to confirm the decomposition temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of Potassium (3-chlorophenyl)trifluoroborate into a hermetically sealed aluminum DSC pan. Sealing the pan helps contain any volatile decomposition products and prevents interaction with the atmosphere.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature.

-

Melting: An endothermic peak represents melting. The peak onset provides the Tₘ, and the integrated peak area yields the enthalpy of fusion (ΔHբ).

-

Decomposition: A broad, often exothermic, event following the melting peak typically indicates decomposition.

-

Summary of Thermal Properties and Safe Handling

The data obtained from these analyses are crucial for defining the operational limits of the reagent.

| Property | Technique | Expected Value/Observation | Significance for Researchers |

| Melting Point (Tₘ) | DSC | 76-80 °C[10] (Endothermic Peak) | Defines the transition to the liquid phase. Reactions should ideally be run below this temperature if the solid-state form is desired. |

| Onset of Decomposition | TGA / DSC | > 80 °C (Mass loss in TGA, Exotherm in DSC) | Critical upper temperature limit. Exceeding this temperature will lead to reagent degradation, byproduct formation, and potential safety hazards. |

| General Stability | Literature | Crystalline solid, stable in air and moisture at room temperature.[5][6] | Suitable for long-term storage under standard laboratory conditions. |

Safe Handling and Storage Recommendations

-

Storage: Store in a tightly closed container in a cool, dry place.[11][16] While stable, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to guarantee purity.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11][16] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

-

In case of fire: Use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[11][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

Potassium (3-chlorophenyl)trifluoroborate is a robust and highly valuable reagent in synthetic chemistry. Its exceptional stability at ambient conditions simplifies storage and handling. However, a detailed understanding of its thermal behavior is essential for its effective and safe use. The melting point of approximately 76-80 °C serves as a key thermal indicator, with decomposition likely commencing at temperatures beyond this point. By employing standard thermoanalytical techniques like TGA and DSC, researchers can precisely characterize their specific batches of the reagent, enabling the optimization of reaction conditions and preventing reagent degradation. Adherence to the safety and handling protocols outlined in this guide will further ensure the integrity of experimental outcomes and the safety of laboratory personnel.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN THE SYNTHESIS OF 1-NAPHTHOL. Organic Syntheses. [Link]

-

Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

Molander, G. A.; Ham, J.; Tsuruta, H. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH Public Access. [Link]

-

Prakash, G. K. S.; et al. Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. ResearchGate. [Link]

-

Differential Scanning Calorimeter. Shared Materials Instrumentation Facility, Duke University. [Link]

-

Potassium (3-chlorophenyl)trifluoroborate. American Elements. [Link]

-

Potassium (3-chlorophenyl)trifluoroborate. MySkinRecipes. [Link]

-

Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

-

Pertusati, F.; Jog, P. V.; Prakash, G. K. S. PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

J. D. R. Ramos, F. M. C. de F.rias, and E. L. de B. Neto. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH Public Access. [Link]

-

Bou-Petit, E.; et al. Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. MDPI. [Link]

-

Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids. CentAUR. [Link]

-

Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Defense Technical Information Center. [Link]

Sources

- 1. Potassium (3-chlorophenyl)trifluoroborate [myskinrecipes.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. POTASSIUM (3-CHLOROPHENYL)TRIFLUOROBORATE | 411206-75-2 [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. washingtonmills.com [washingtonmills.com]

Mechanism of Suzuki-Miyaura coupling with Potassium (3-chlorophenyl)trifluoroborate